molecular formula C35H38Cl6O14 B12289842 Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester

Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester

Cat. No.: B12289842
M. Wt: 895.4 g/mol
InChI Key: QUWPKVRCMDIMRN-UHFFFAOYSA-N
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Description

The compound "Carbonic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester" is a highly functionalized ester derivative of carbonic acid. Its structure features a polycyclic backbone with multiple stereocenters, acetyloxy and benzoyloxy substituents, and bis(2,2,2-trichloroethyl) ester groups at positions 4 and 5. This complexity confers unique physicochemical properties, including enhanced hydrolytic stability due to steric hindrance from the trichloroethyl groups and electron-withdrawing effects .

Properties

IUPAC Name

[4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWPKVRCMDIMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core cyclodeca[3,4]benz[1,2-b]oxete structure and the subsequent introduction of various functional groups. The key steps typically involve:

    Formation of the core structure: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other cycloaddition processes.

    Functional group introduction: The acetyloxy and benzoyloxy groups are introduced through esterification reactions, while the trichloroethyl ester groups are added using trichloroethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trichloroethyl ester groups can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Proreagent for Phosgene Production

One of the primary applications of carbonic acid derivatives is as a proreagent for phosgene production. The compound can be utilized to synthesize phosgene through reactions with primary amines. This process is crucial for producing diisocyanates used in polyurethane manufacturing. The reaction pathway typically leads to the formation of carbamic acid chlorides which subsequently yield isocyanates upon heating and elimination of hydrochloric acid .

Esterification Reactions

The carbonic acid derivative can also facilitate esterification reactions involving antibiotics. For instance, it can be employed to create esters of penicillin derivatives via a simplified method that involves warming the carbonic acid anhydride with specific penicillin substrates. This application is particularly valuable for protecting carboxyl groups during chemical transformations aimed at converting penicillin into cephalosporins .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Carbonic acid derivatives are instrumental in the synthesis of various APIs. The specific compound discussed here has been explored for its ability to modify pharmaceutical agents through the formation of chiral and achiral substituted methyl formyl reagents. These modifications can enhance the therapeutic efficacy and specificity of drugs .

Antimicrobial Agents

The ester derived from carbonic acid has been studied for its potential use in creating novel antimicrobial agents. By modifying existing antibiotics with this compound, researchers aim to improve their effectiveness against resistant bacterial strains while minimizing side effects .

Case Study: Antibiotic Esterification

A study demonstrated the successful esterification of phenoxymethyl penicillin sulfoxide using carbonic acid derivatives to form trichloroethyl esters. The resulting compounds exhibited enhanced stability and bioavailability compared to their parent compounds . This finding underscores the utility of carbonic acid derivatives in improving pharmaceutical formulations.

Application in Asymmetric Synthesis

Another significant application involves using bis(2,2,2-trichloroethyl) carbonate as a reagent in asymmetric synthesis processes. Researchers have reported its effectiveness in generating substituted cycloalkylindoles through amination reactions . This highlights the versatility of carbonic acid derivatives in producing complex organic molecules.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Chemical SynthesisProreagent for phosgene production
Esterification of antibiotics
Pharmaceutical DevelopmentSynthesis of active pharmaceutical ingredients (APIs)
Development of antimicrobial agents
Asymmetric SynthesisSynthesis of substituted cycloalkylindoles

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The acetyloxy and benzoyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the trichloroethyl ester groups can undergo hydrolysis to release active species. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Stability (Hydrolysis) Solubility Profile Key Applications Reference
Target Compound Bis(2,2,2-trichloroethyl), acetyloxy, benzoyloxy, polycyclic backbone ~1,200* High (steric shielding) Low in water; soluble in DCM, DMF Drug intermediates
Compound 3i () Mixed acetyl, benzoyl, and methoxybenzyl groups ~1,100* Moderate Moderate in polar aprotic solvents Catalytic synthesis
Benzenepropanoic acid derivative () Acetyloxy, benzoyloxy, trichloroethoxycarbonyl ~1,150* High (chlorine groups) Organic solvents Metabolic intermediates

*Estimated based on structural complexity.

Key Findings :

Stability : The trichloroethyl groups in the target compound significantly reduce hydrolysis rates compared to acetyl or benzoyl esters, as electron-withdrawing chlorine atoms destabilize nucleophilic attack .

Synthetic Challenges : Unlike the thiazolo-pyrimidine derivatives in , which are synthesized via condensation reactions, the target compound requires multi-step esterification under controlled conditions to preserve stereochemistry .

Reactivity and Functional Group Analysis
  • Trichloroethyl Esters vs. Acetyl/Benzoyl Esters :
    • Trichloroethyl groups enhance resistance to enzymatic or acidic hydrolysis, making the compound suitable for prolonged activity in biological environments .
    • Acetyl and benzoyl esters (as in Compound 3i) are more labile, enabling faster release of active moieties .
  • Comparison with Carbonic Acid (H₂CO₃) :
    • Parent carbonic acid is unstable in aqueous media, decomposing into CO₂ and H₂O, but the esterification eliminates this liability .
    • Quantum tunneling effects observed in H₂CO₃ () are irrelevant here due to the fixed esterified structure .

Biological Activity

Carbonic acid and its derivatives play significant roles in various biological processes and have been studied for their potential therapeutic applications. The compound in focus, Carbonic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester , exhibits unique structural characteristics that may influence its biological activity.

Chemical Structure and Properties

The compound is a complex ester with multiple functional groups including acetoxy and benzoyloxy moieties. Its molecular formula indicates significant steric hindrance due to the presence of multiple methyl and chloroethyl groups. This complexity can affect its interaction with biological targets.

Antimicrobial Properties

Research has indicated that carbonic acid derivatives possess antimicrobial activities. For instance:

  • Antibacterial Activity : Studies have shown that certain carbonic acid derivatives exhibit antibacterial effects against various strains of bacteria. The presence of chloroethyl groups enhances the lipophilicity of these compounds, potentially increasing their ability to penetrate bacterial membranes .

Antimalarial Activity

Recent computational studies have highlighted the potential of carbonic acid derivatives in inhibiting key enzymes involved in the lifecycle of malaria parasites. Specifically:

  • Molecular Docking Studies : Compounds similar to the one in focus have demonstrated binding affinities comparable to established antimalarial drugs against enzymes such as lactate dehydrogenase and plasmepsin II from Plasmodium berghei. These enzymes are crucial for energy production in malaria parasites . The docking scores suggest that these compounds could serve as leads for novel antimalarial agents.

Cytotoxicity and Anticancer Potential

The anticancer properties of carbonic acid derivatives have also been explored:

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures were found to inhibit cell growth more effectively than standard chemotherapeutics like docetaxel . The IC50 values indicate promising potential for further development as anticancer agents.

Case Studies and Research Findings

StudyTargetFindings
Vakayil et al. (2022)Bacterial StrainsDemonstrated antibacterial activity of carbonic acid derivatives against multiple strains .
Computational Study (2021)Plasmodium berghei EnzymesIdentified high binding affinities for lactate dehydrogenase and plasmepsin II .
MDPI Study (2014)Cancer Cell LinesShowed significant cytotoxic effects of related compounds compared to docetaxel .

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